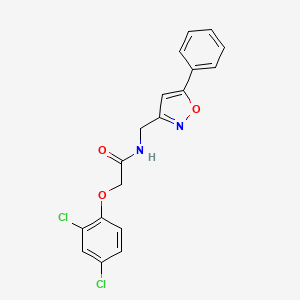
2-(2,4-dichlorophenoxy)-N-((5-phenylisoxazol-3-yl)methyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,4-dichlorophenoxy)-N-((5-phenylisoxazol-3-yl)methyl)acetamide is a useful research compound. Its molecular formula is C18H14Cl2N2O3 and its molecular weight is 377.22. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Environmental Impact and Behavior
Global Trends and Studies on 2,4-D Herbicide Toxicity
Research has advanced rapidly in understanding the toxicology and mutagenicity of 2,4-dichlorophenoxyacetic acid (2,4-D), a related herbicide. This review provides insights into the toxicity, mutagenicity, and environmental presence of 2,4-D, highlighting its effects on occupational risk, neurotoxicity, resistance or tolerance to herbicides, and non-target species, especially aquatic ones. The study emphasizes the need for future research on molecular biology aspects, human or vertebrate bioindicators, and pesticide degradation studies (Zuanazzi, Ghisi, & Oliveira, 2020).
Chlorophenols in Municipal Solid Waste Incineration
This review discusses the presence of chlorophenols (CPs), including 2,4-dichlorophenoxy derivatives, in municipal solid waste incineration. CPs are highlighted as major precursors of dioxins in thermal processes, emphasizing the environmental and health concerns associated with their presence in incineration by-products. The study explores the correlation between CPs and dioxins, suggesting that CPs contribute significantly to environmental pollution and pose risks to human health and ecosystems (Peng et al., 2016).
Biodegradation and Remediation
Herbicides Based on 2,4-D
This review focuses on 2,4-dichlorophenoxyacetic acid (2,4-D) herbicides, their behavior in agricultural environments, and microbial biodegradation aspects. It underscores the importance of understanding the role of microorganisms in degrading 2,4-D and its main metabolite, 2,4-dichlorophenol (2,4-DCP). The remediation processes involving microorganisms are highlighted as crucial for preventing environmental pollution and protecting public health (Magnoli et al., 2020).
Toxicity and Health Effects
Toxicity of Chlorinated Hydrocarbons
This study reviews the toxicity associated with various chlorinated technical compounds, including 2,4,5-trichlorophenol and 2,4,5-trichlorophenoxyacetic acid (2,4,5-T), which are structurally related to the compound . It highlights the presence of chlorinated dibenzofurans or dibenzodioxins as contaminants in these compounds, discussing the health implications of exposure to these toxicants, including chloracne, liver disease, and potential carcinogenicity (Kimbrough, 1972).
Propriétés
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Cl2N2O3/c19-13-6-7-16(15(20)8-13)24-11-18(23)21-10-14-9-17(25-22-14)12-4-2-1-3-5-12/h1-9H,10-11H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMNDTSCKNWBJBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NO2)CNC(=O)COC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![7-(Chloromethyl)-2-methylbenzo[d]oxazole](/img/structure/B2917110.png)
![2-[(1-oxo-3,4-dihydro-2H-isoquinolin-5-yl)oxy]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2917111.png)


![Racemic-(3aR,6S,6aR)-4-(tert-butoxycarbonyl)hexahydro-2H-furo[3,2-b]pyrrole-6-carboxylic acid](/img/structure/B2917114.png)
![1-({3-[(furan-2-yl)methyl]-4-oxo-3,4-dihydroquinazolin-2-yl}methyl)-N-phenylpiperidine-3-carboxamide](/img/structure/B2917116.png)
![1-[2-(2-chlorophenoxy)ethyl]-3-hydroxy-5-methyl-3-(2-oxopropyl)-2,3-dihydro-1H-indol-2-one](/img/structure/B2917117.png)


![methyl 4-methoxy-3-{[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]methyl}benzoate](/img/structure/B2917124.png)
![N-(2-chlorobenzyl)-8-(4-methoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2917125.png)
![2-Chloro-N-[(2-pyrrolidin-1-ylcyclohexyl)methyl]pyridine-3-carboxamide](/img/structure/B2917128.png)
![3-ethyl-8-methoxy-5-methyl-2-((2-(2-methylpiperidin-1-yl)-2-oxoethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2917130.png)
